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Compound of Interest

Compound Name: Furo[3,4-d]pyridazine-5,7-dione

Cat. No.: B8655388 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the inquiry specified Furo[3,4-d]pyridazine-5,7-dione derivatives, a

thorough review of current scientific literature reveals a scarcity of published research on this

specific scaffold. Therefore, this technical guide will focus on a closely related and well-

documented class of bioactive compounds: Pyridazinone-based diarylurea derivatives. These

compounds have demonstrated significant potential as dual antimicrobial and anticancer

agents, offering a rich dataset for analysis.

Introduction to Pyridazinone Derivatives
The pyridazinone core is a privileged scaffold in medicinal chemistry, known to be present in a

variety of biologically active compounds.[1][2][3] Its derivatives have garnered significant

attention for their wide spectrum of pharmacological activities, including anticancer,

antimicrobial, anti-inflammatory, and cardiovascular effects.[1][4] This guide focuses on a series

of pyridazinone-based diarylurea derivatives that have been investigated for their dual-action

potential in oncology and infectious diseases. The general structure involves a central

pyridazinone ring linked to a diarylurea moiety, a feature known to be important for kinase

inhibition.

Anticancer Activity
Recent studies have highlighted the potent anticancer effects of certain pyridazinone-based

diarylurea derivatives. These compounds have been evaluated against a panel of human
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cancer cell lines, demonstrating significant growth inhibition.[1][2] A key mechanism of action

for their anticancer properties is the inhibition of Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2), a critical mediator of angiogenesis in tumors.[1][2][5]

In Vitro Anticancer Activity Data
The following table summarizes the 50% growth inhibition (GI50) values for selected

pyridazinone-based diarylurea derivatives against various human cancer cell lines.

Compound Cancer Cell Line GI50 (µM)

8f Melanoma (SK-MEL-5) 62.21 (%GI)

NSCLC (NCI-H522) 75.34 (%GI)

Prostate (PC-3) 68.91 (%GI)

Colon (HT29) 70.12 (%GI)

10l Melanoma (UACC-62) 1.66

NSCLC (A549/ATCC) >100

Prostate (PC-3) 2.55

Colon (HCT-116) 1.98

17a Melanoma (MALME-3M) 10.1

NSCLC (NCI-H460) 12.3

Prostate (DU-145) 8.9

Colon (SW-620) 15.5

Data synthesized from multiple sources.[1][2][6][7]

VEGFR-2 Inhibition
Several of the synthesized pyridazinone derivatives have shown potent inhibitory activity

against the VEGFR-2 kinase.
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Compound VEGFR-2 Inhibition IC50 (nM)

17a 60.7

Sorafenib (Reference) 50.0

Data from referenced studies.[1][2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis
Compound 10l was found to induce cell cycle arrest in the G0–G1 phase in the A549 non-small

cell lung cancer cell line.[1] Furthermore, it was observed to upregulate the expression of pro-

apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1]

This indicates that the cytotoxic effects of these compounds are mediated, at least in part, by

the induction of programmed cell death.

Diagram 1: G0/G1 Cell Cycle Arrest by Compound 10l
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Caption: G0/G1 Cell Cycle Arrest by Compound 10l.

Antimicrobial Activity
In addition to their anticancer properties, these pyridazinone derivatives have been evaluated

for their antimicrobial activity against a range of pathogenic bacteria and fungi.
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In Vitro Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected

compounds against representative microbial strains.

Compound
Staphylococcus aureus
(MIC, µg/mL)

Candida albicans (MIC,
µg/mL)

8g >128 16

10h 16 >128

Gentamicin (Reference) 0.5 - 2 N/A

Ketoconazole (Reference) N/A 1 - 4

Data from referenced studies.[1][2]

Experimental Protocols
In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
Objective: To determine the cytotoxic effects of the pyridazinone derivatives against a panel of

60 human cancer cell lines.

Methodology:

Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal

bovine serum and 2 mM L-glutamine.

Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000

cells/well.

After 24 hours, the test compounds are added at various concentrations.

The plates are incubated for an additional 48 hours at 37°C, 5% CO2, and 100% humidity.

Post-incubation, adherent cells are fixed with trichloroacetic acid, and the cell biomass is

determined using the sulforhodamine B (SRB) assay.
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The optical density is read at 515 nm, and the GI50 values are calculated from dose-

response curves.[6][7]

VEGFR-2 Kinase Inhibition Assay
Objective: To quantify the inhibitory effect of the compounds on VEGFR-2 kinase activity.

Methodology:

The assay is performed using a commercially available VEGFR-2 kinase assay kit.

Recombinant human VEGFR-2 enzyme is incubated with the test compounds at various

concentrations in a kinase buffer.

The kinase reaction is initiated by the addition of ATP and a specific substrate peptide.

The reaction is allowed to proceed for a specified time at 30°C.

The amount of phosphorylated substrate is quantified, typically using a phosphospecific

antibody in an ELISA format or through fluorescence detection.

IC50 values are determined by plotting the percentage of kinase inhibition against the

compound concentration.[5][8]

Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on the cell cycle distribution of cancer

cells.

Methodology:

Cancer cells (e.g., A549) are seeded and treated with the test compound (e.g., compound

10l) for 24 hours.

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[9][10]

Fixed cells are washed again and resuspended in PBS containing propidium iodide (PI) and

RNase A.[9]
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The cell suspension is incubated in the dark to allow for DNA staining.

The DNA content of the cells is analyzed using a flow cytometer.

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined

from the DNA content histograms.[11]

Diagram 2: Workflow for Cell Cycle Analysis
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Caption: Workflow for Cell Cycle Analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against

microbial strains.

Methodology:

The assay is performed in 96-well microtiter plates.[12][13]

Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g.,

Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

Each well is inoculated with a standardized suspension of the test microorganism.

The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.[14][15]

Signaling Pathway and Proposed Mechanism of
Action
The anticancer activity of the investigated pyridazinone-based diarylurea derivatives is primarily

attributed to their inhibition of VEGFR-2. This inhibition blocks the downstream signaling

cascade that promotes tumor angiogenesis, proliferation, and survival.
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Diagram 3: Proposed VEGFR-2 Inhibition Pathway
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Caption: Proposed VEGFR-2 Inhibition Pathway.
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Conclusion
Pyridazinone-based diarylurea derivatives represent a promising class of compounds with dual

anticancer and antimicrobial activities. Their mechanism of action, particularly the inhibition of

VEGFR-2, provides a strong rationale for their further development as therapeutic agents. The

data and protocols presented in this guide offer a comprehensive resource for researchers and

drug development professionals interested in exploring the potential of this chemical scaffold.

Further optimization of these derivatives could lead to the discovery of novel drug candidates

with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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